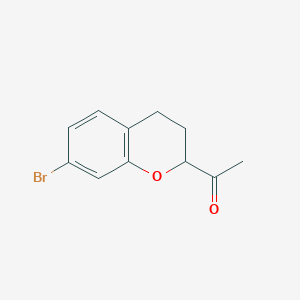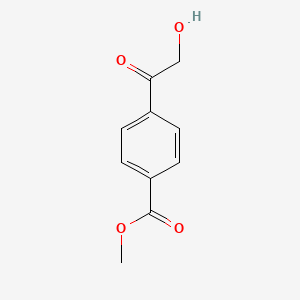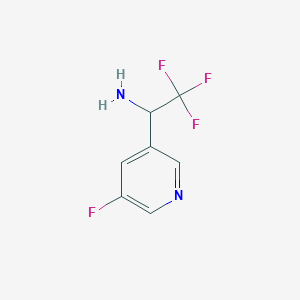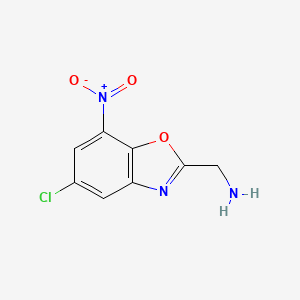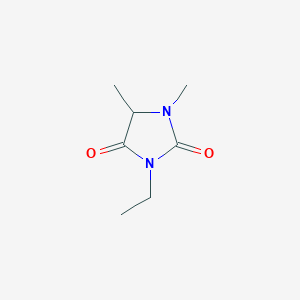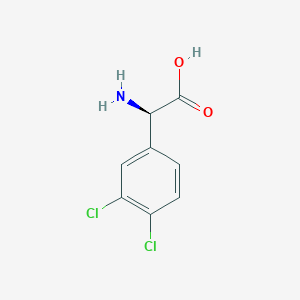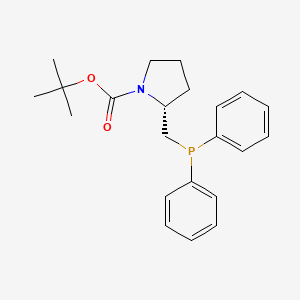
8-(Methoxymethyl)quinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Methoxymethyl)quinoline-3,4-diamine is a compound belonging to the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-(Methoxymethyl)quinoline-3,4-diamine, can be achieved through various methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include the use of nano ZnO as a catalyst under solvent-free conditions and ionic liquids under ultrasound at room temperature .
Industrial Production Methods: Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize the environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 8-(Methoxymethyl)quinoline-3,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include stannic chloride, indium(III) chloride, and molecular iodine . These reagents facilitate the cyclization and functionalization of the quinoline core, leading to the formation of valuable intermediates and final products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted quinoline derivatives. These products exhibit diverse biological activities and are valuable in medicinal chemistry and other fields .
Scientific Research Applications
8-(Methoxymethyl)quinoline-3,4-diamine has numerous scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of complex molecules. In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and antifungal properties . They are used in the development of therapeutic agents for various diseases, including malaria and cancer . In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 8-(Methoxymethyl)quinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to act as chelating agents, forming complexes with metal ions such as Cu2+, Zn2+, and Fe3+ . These complexes can interfere with essential biological processes, leading to the compound’s therapeutic effects. Additionally, quinoline derivatives can inhibit enzymes and disrupt cellular functions, contributing to their antimicrobial and anticancer activities .
Comparison with Similar Compounds
8-(Methoxymethyl)quinoline-3,4-diamine can be compared with other similar compounds, such as 8-hydroxyquinoline and its derivatives. While both compounds share a quinoline core, this compound has unique structural features that contribute to its distinct biological activities . Similar compounds include 8-hydroxyquinoline, 8-quinolinamine, and various substituted quinoline derivatives . These compounds exhibit a range of biological activities and are used in different applications, highlighting the versatility and importance of quinoline derivatives in scientific research and industry .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
8-(methoxymethyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C11H13N3O/c1-15-6-7-3-2-4-8-10(13)9(12)5-14-11(7)8/h2-5H,6,12H2,1H3,(H2,13,14) |
InChI Key |
QTURZWFAOYZINL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C(=CC=C1)C(=C(C=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


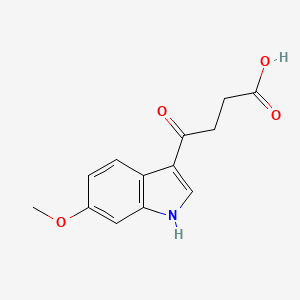
![2-methyl-3,6-dihydroimidazo[4,5-e]benzimidazole](/img/structure/B15199771.png)
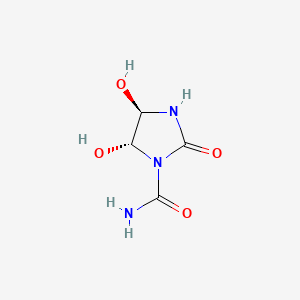
![[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B15199775.png)
